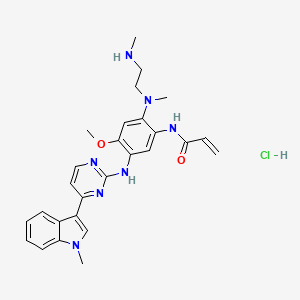

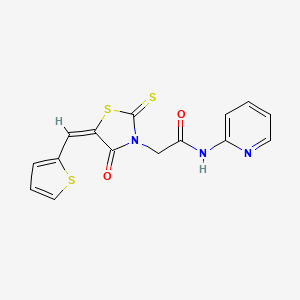

Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, also known as EF-24, is a synthetic compound that belongs to the class of quinoline-carboxylates. It has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

This compound has been explored for its potential in creating new antimicrobial agents. The presence of the 3-fluorophenyl group is significant as fluorinated compounds often exhibit unique biological activities due to their electrostatic and steric effects . Researchers have synthesized derivatives and tested their antibacterial and antifungal activities, with some showing moderate activity against Candida species . This suggests potential use in developing treatments for infectious diseases, especially with the rise of drug-resistant strains of bacteria and fungi.

Biotechnology: Enzyme Inhibition

In biotechnological research, the compound’s derivatives have been used to study enzyme inhibition. Molecular docking studies have been conducted to understand the mechanism of antibacterial and antifungal activity by testing the synthesized compounds against enzymes like topoisomerase IV and dihydrofolate reductase . These studies are crucial for designing inhibitors that can be used to treat diseases caused by pathogenic microorganisms.

Pharmacology: Drug Development

The compound has pharmacological significance due to its structure which is related to isoquinoline derivatives. Isoquinolines are known for their various bioactivities and are used in pharmaceuticals . The fluorinated derivatives, such as the one , are particularly interesting because fluorine atoms can often enhance the bioactivity and stability of pharmaceutical compounds .

Organic Chemistry: Synthesis of Heterocycles

In organic chemistry, the compound is valuable for the synthesis of heterocyclic compounds. The fluorophenyl group can influence the reactivity and properties of the synthesized molecules. Such compounds are important in the development of new materials and pharmaceuticals due to their diverse biological activities .

Materials Science: Light-Emitting Properties

Fluorinated compounds, including those with isoquinoline structures, are investigated for their light-emitting properties. These properties are essential for the development of organic light-emitting diodes (OLEDs) and other materials that require specific luminescent characteristics . The compound’s derivatives could contribute to advancements in materials science, particularly in creating components for electronic devices.

Chemical Biology: Study of Cell Lines

The compound’s derivatives have been used to study their effects on cell lines to check for cytotoxicity . This is an important step in drug development to ensure that new compounds do not have toxic effects on human cells. Such studies help in understanding the safety profile of new medicinal compounds before they are further developed into clinical drugs.

Propiedades

IUPAC Name |

ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c1-2-32-26(31)18-11-12-22-21(13-18)24(15-23(29-22)17-7-4-3-5-8-17)33-16-25(30)28-20-10-6-9-19(27)14-20/h3-15H,2,16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEFFSILLUNYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)

![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)

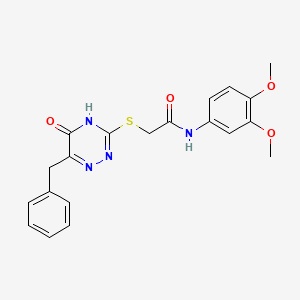

![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)

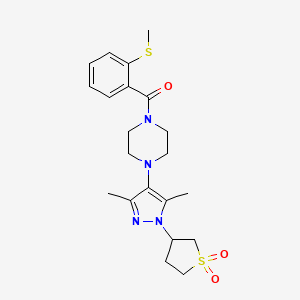

![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)

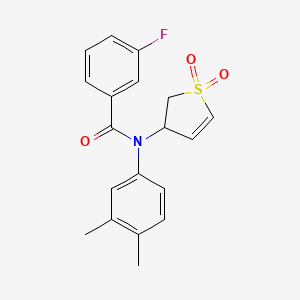

![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)